1-(2-methoxyphenyl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Description
1-(2-Methoxyphenyl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by a pyrrolidine-5-one core substituted with a 2-methoxyphenyl group at the N1 position and a thiadiazole ring at the C3 carboxamide position. The thiadiazole moiety is further functionalized with a (2-morpholino-2-oxoethyl)thio group, which introduces a sulfur-linked morpholine derivative.
The compound’s molecular formula is inferred to be C₂₁H₂₄N₆O₅S₂, derived from analogous structures in the evidence (e.g., the pyridinylmethyl-substituted analog in has a formula of C₂₀H₁₉N₅O₃S₂). The 2-methoxyphenyl group distinguishes it from other derivatives with substituents at the 3- or 4-positions of the phenyl ring, which may influence steric and electronic interactions in biological systems .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5S2/c1-29-15-5-3-2-4-14(15)25-11-13(10-16(25)26)18(28)21-19-22-23-20(32-19)31-12-17(27)24-6-8-30-9-7-24/h2-5,13H,6-12H2,1H3,(H,21,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJZRBWONZARDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-methoxyphenyl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (CAS Number: 872595-20-5) is a complex organic molecule featuring a thiadiazole moiety, which has been associated with various biological activities. This article explores its biological activity, focusing on its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 477.6 g/mol. The structure includes a pyrrolidine ring, morpholine group, and a thiadiazole derivative, which are known to contribute to its biological efficacy.
Biological Activity Overview
Recent studies have highlighted the potential of thiadiazole derivatives in various therapeutic areas:
- Anticancer Activity : Thiadiazole derivatives have shown promising anticancer properties. For instance, compounds similar to the one in focus have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung carcinoma (A549). In vitro studies indicated IC50 values as low as 0.28 µg/mL for certain derivatives .
- Antimicrobial Properties : The 1,3,4-thiadiazole moiety has been linked to antimicrobial activities against a range of pathogens. Research has indicated that derivatives can inhibit bacterial growth effectively, suggesting potential applications in treating infections .
- Anticonvulsant Effects : Some studies have proposed that thiadiazole derivatives exhibit anticonvulsant properties, making them candidates for further investigation in epilepsy treatment .
- Anti-inflammatory Activity : Thiadiazole compounds have also been evaluated for their anti-inflammatory effects. They can inhibit inflammatory pathways, which may be beneficial in treating chronic inflammatory conditions .
Anticancer Activity
A notable study reported that a series of thiadiazole derivatives exhibited significant antitumor activity against various cancer cell lines. For example:
- Compound X showed an IC50 of 3.3 µM against the MDA-MB-231 cell line.
- Compound Y demonstrated an IC50 of 0.52 μg/mL against A549 cells.
These findings suggest that the structural modifications in thiadiazole derivatives can enhance their anticancer potency .
Antimicrobial Studies
Research published in the Egyptian Journal of Chemistry highlighted the synthesis of novel thiadiazole derivatives and their evaluation against different bacterial strains. Compounds were tested for their Minimum Inhibitory Concentration (MIC), showing promising results that indicate their potential as effective antimicrobial agents .
Comparative Table of Biological Activities
| Biological Activity | Compound Type | IC50/Effectiveness |
|---|---|---|
| Anticancer | Thiadiazole Derivative | IC50 as low as 0.28 µg/mL |
| Antimicrobial | Thiadiazole Derivative | MIC values indicating potent inhibition |
| Anticonvulsant | Thiadiazole Derivative | Efficacy in seizure models reported |
| Anti-inflammatory | Thiadiazole Derivative | Significant reduction in inflammatory markers |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrrolidine-3-carboxamide derivatives with variable substituents on the phenyl ring and thiadiazole-linked functional groups. Below is a structural and functional comparison with key analogs:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Phenyl Substituent Position: The 2-methoxy group in the target compound may confer unique steric effects compared to 3-methoxy () or 4-fluoro () analogs. Meta- or para-substituents often alter binding pocket interactions in enzyme targets .
Thiadiazole Functionalization: The (2-morpholino-2-oxoethyl)thio group introduces a polar morpholine ring, which may improve aqueous solubility compared to isopropylthio () or benzylthio groups (). Morpholino derivatives are frequently used to modulate pharmacokinetic properties . Cinnamylthio and pyridinylmethylthio substituents () introduce aromaticity, favoring interactions with hydrophobic binding pockets.
Theoretical Bioactivity: While explicit pharmacological data are unavailable, structural analogs like the 4-fluorophenyl derivative () are often designed for enhanced metabolic stability and target selectivity. The target compound’s morpholino group is hypothesized to mimic transition states in enzyme-catalyzed reactions, a strategy employed in protease inhibitor design .
Q & A
Q. What synthetic methodologies are reported for the preparation of this compound, and what are the key reaction conditions?
The synthesis involves multi-step organic reactions, often leveraging nucleophilic substitution and cyclization. For example, the thiadiazole core can be synthesized via condensation of thiosemicarbazides with carboxylic acids under acidic conditions . Key steps include:
- Thioether formation : Reaction of 1,3,4-thiadiazol-2-thiol derivatives with 2-morpholino-2-oxoethyl halides in the presence of a base (e.g., KOH) to introduce the morpholino-thioethyl moiety .
- Amide coupling : Activation of the pyrrolidine-3-carboxylic acid with reagents like EDCI/HOBt, followed by coupling with the 1,3,4-thiadiazol-2-amine intermediate .
Yields are optimized by controlling reaction time (e.g., 6–12 hours) and temperature (60–80°C) .
Q. Which spectroscopic and crystallographic techniques are employed to characterize this compound, and how are potential impurities identified?
- 1H/13C NMR : Assigns protons and carbons in the pyrrolidone, thiadiazole, and methoxyphenyl groups. For example, the morpholino group shows characteristic singlet peaks at δ ~3.5 ppm (N–CH2) and δ ~2.8 ppm (O–CH2) .
- X-ray crystallography : SHELX software refines crystal structures to confirm stereochemistry and bond lengths. For instance, SHELXL resolves ambiguities in the thiadiazole ring planarity .
- HPLC-MS : Detects impurities (e.g., unreacted intermediates) using reverse-phase columns and gradient elution .
Q. What are the common synthetic impurities encountered during synthesis, and how are they mitigated?
Common impurities include:
- Unreacted thiadiazole intermediates : Removed via column chromatography (silica gel, ethyl acetate/hexane) .
- Oxidation byproducts : Controlled by inert atmosphere (N2/Ar) during thioether formation .
- Diastereomers : Resolved using chiral HPLC or recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. How can researchers design experiments to optimize synthetic yield using statistical and flow-chemistry approaches?
- Design of Experiments (DoE) : Factors like temperature, catalyst loading, and solvent polarity (e.g., DMF vs. THF) are varied in a factorial design. Response surface modeling identifies optimal conditions (e.g., 75°C, 10 mol% catalyst) .
- Flow chemistry : Continuous flow systems improve reproducibility by maintaining precise temperature/residence time. For example, microreactors reduce side reactions in amide coupling steps .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies in antimicrobial or enzyme inhibition data may arise from:
- Assay variability : Standardize protocols (e.g., broth microdilution for MIC values) and use reference strains .
- Structural analogs : Compare activity of derivatives (e.g., replacing morpholino with piperazine) to identify critical pharmacophores .
- Purity validation : High-purity samples (>95% by HPLC) reduce false positives/negatives .
Q. How do modifications to the morpholino or thiadiazole moieties influence pharmacological properties?
- Morpholino substitution : Replacing morpholino with thiomorpholine increases logP, enhancing blood-brain barrier penetration (computational prediction via Schrödinger Suite) .
- Thiadiazole bioisosteres : Replacing 1,3,4-thiadiazole with 1,2,4-oxadiazole alters hydrogen-bonding interactions, as shown in molecular docking studies with target enzymes .
Q. How can high-throughput crystallography (e.g., SHELX) resolve structural ambiguities in derivatives?
SHELXE automates phase determination for small-molecule derivatives, even with twinned or low-resolution data. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
